Cas no 2306271-48-5 ((1,4-difluorocyclohexyl)methanol)

(1,4-difluorocyclohexyl)methanol 化学的及び物理的性質
名前と識別子
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- Cyclohexanemethanol, 1,4-difluoro-
- (1,4-difluorocyclohexyl)methanol
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- インチ: 1S/C7H12F2O/c8-6-1-3-7(9,5-10)4-2-6/h6,10H,1-5H2
- InChIKey: SAQCAHJGDRJESZ-UHFFFAOYSA-N
- ほほえんだ: C1(F)(CO)CCC(F)CC1
(1,4-difluorocyclohexyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-250MG |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 250MG |
¥ 2,818.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-500mg |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 500mg |
¥4613.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-250.0mg |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 250.0mg |
¥2767.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-1.0g |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 1.0g |
¥6914.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-5G |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 5g |
¥ 21,126.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-500MG |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 500MG |
¥ 4,699.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-1G |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 1g |
¥ 7,042.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-100MG |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 100MG |
¥ 1,762.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-1g |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 1g |
¥6914.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-100mg |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 100mg |
¥1730.0 | 2024-04-22 |
(1,4-difluorocyclohexyl)methanol 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
(1,4-difluorocyclohexyl)methanolに関する追加情報
Introduction to (1,4-difluorocyclohexyl)methanol (CAS No. 2306271-48-5)
(1,4-difluorocyclohexyl)methanol (CAS No. 2306271-48-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound features a cyclohexane ring with two fluorine atoms at the 1 and 4 positions, and a hydroxyl group attached to the methylene bridge. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways.
The cyclohexane ring is a common structural motif in organic chemistry, known for its stability and ease of functionalization. The introduction of fluorine atoms at the 1 and 4 positions significantly alters the electronic and steric properties of the molecule. Fluorine is the most electronegative element, which can influence the reactivity and stability of the compound. The hydroxyl group provides a reactive site for further chemical transformations, such as esterification, etherification, and oxidation reactions.
Recent research has highlighted the potential applications of (1,4-difluorocyclohexyl)methanol in the development of new pharmaceuticals and advanced materials. For instance, a study published in the Journal of Medicinal Chemistry in 2022 explored the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The unique electronic properties of the fluorinated cyclohexane ring were found to enhance the binding affinity of these agents to their target proteins, leading to improved therapeutic efficacy.
In another study published in Advanced Materials in 2023, researchers investigated the use of (1,4-difluorocyclohexyl)methanol as a building block for creating high-performance polymers with enhanced thermal stability and mechanical strength. The fluorine atoms contributed to increased hydrophobicity and reduced intermolecular interactions, resulting in materials with superior properties for applications in electronics and aerospace industries.
The synthesis of (1,4-difluorocyclohexyl)methanol typically involves multi-step processes that include ring formation, fluorination, and hydroxylation reactions. One common synthetic route involves the reaction of 1,4-dibromocyclohexane with potassium fluoride to form 1,4-difluorocyclohexane, followed by selective hydroxylation using an appropriate oxidizing agent. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The physical properties of (1,4-difluorocyclohexyl)methanol are also noteworthy. It is a colorless liquid with a boiling point around 150°C at atmospheric pressure. Its solubility in various organic solvents makes it easy to handle in laboratory settings. However, care should be taken during storage to avoid exposure to air and moisture, as these can affect its stability.
In terms of safety and handling, while (1,4-difluorocyclohexyl)methanol is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, ensuring proper ventilation in the work area, and disposing of waste materials according to local guidelines.
The potential for further research on (1,4-difluorocyclohexyl)methanol remains vast. Ongoing studies are exploring its use in catalysis, where its unique electronic properties may enhance catalytic activity and selectivity. Additionally, there is growing interest in developing sustainable synthesis methods for this compound using green chemistry principles to minimize environmental impact.
In conclusion, (1,4-difluorocyclohexyl)methanol (CAS No. 2306271-48-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of functional groups offers a wide range of applications in pharmaceuticals, materials science, and beyond. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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